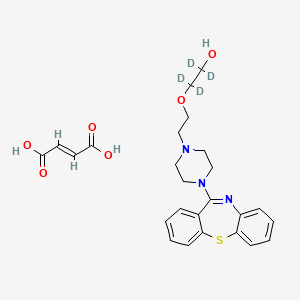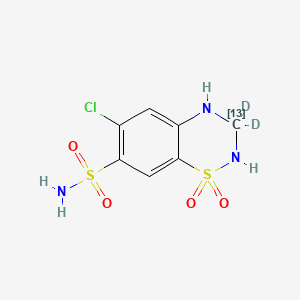
Quetiapin-D4-Fumarat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quetiapine (D4 fumarate) is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder . It is known for its ability to target both positive and negative symptoms of schizophrenia and is often used as a sleep aid due to its sedative effects . Quetiapine was developed in 1985 and approved for medical use in the United States in 1997 .
Wissenschaftliche Forschungsanwendungen
Quetiapin (D4-Fumarat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindungsprofile werden untersucht.
Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antipsychotika eingesetzt.
5. Wirkmechanismus
Der genaue Wirkmechanismus von Quetiapin ist nicht vollständig geklärt, es wird jedoch vermutet, dass es durch Blockierung einer Reihe von Rezeptoren wirkt, darunter die für Serotonin und Dopamin . Es wird angenommen, dass die Wirkungen von Quetiapin bei Schizophrenie aus der Antagonisierung von Dopamin Typ 2 (D2) und Serotonin 2A (5HT2A) Rezeptoren resultieren . Seine Wirkungen bei bipolarer Depression und schwerer Depression können auf die Bindung des Medikaments oder seines Metaboliten an den Noradrenalintransporter zurückzuführen sein .
Wirkmechanismus
Target of Action
Quetiapine D4 fumarate, an atypical antipsychotic agent, primarily targets dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . It also has moderate affinity for serotonin 1A receptors (HTR1A) and antagonist activity at alpha1 adrenergic, muscarinic, and histaminergic (HTH1) receptors .
Mode of Action
In schizophrenia, its actions could occur from the antagonism of D2 and 5HT2A receptors . The blockade of D2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia . 5-HT2 and α2 receptor antagonism is related to quetiapine’s antidepressant activity .
Biochemical Pathways
Quetiapine undergoes an extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Among them, CYP3A4 and CYP2D6 are the predominant metabolic systems . CYP3A4 is known to give rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide, and CYP2D6 is known to give rise to 7-hydroxyquetiapine, 7-hydroxy-N-desalkylquetiapine .
Pharmacokinetics
Quetiapine demonstrates a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It is well-tolerated and a suitable option for some patients with high sensitivity to other drugs . The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours , and the oral bioavailability of the drug in tablet form is nearly 100% .
Result of Action
Quetiapine has hypnotic effects at low doses, mood effects at midrange doses, and antipsychotic effects at higher doses . It is approved as a first-line therapy for bipolar mania and depression and as an adjuvant for major depressive disorder . The sedative effects of quetiapine are sometimes diminished at higher doses .
Action Environment
The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035 , which means that the use of quetiapine fumarate is predicted to present an insignificant risk to the environment . Quetiapine fumarate is water soluble. Following sewage treatment, in the natural environment quetiapine fumarate is expected to dissipate from the water phase into aquatic sediments where it is expected to undergo extensive degradation .
Safety and Hazards
Quetiapine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity and specific target organ toxicity (single exposure) . It is also associated with serious eye damage/eye irritation . Users are advised to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Quetiapine D4 Fumarate interacts with various enzymes and proteins. It has a notable in vivo receptor-occupancy profile and exerts antagonistic actions at histamine receptors . The metabolism of Quetiapine D4 Fumarate is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation .
Cellular Effects
Quetiapine D4 Fumarate has demonstrated a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It influences cell function by interacting with various neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors .
Molecular Mechanism
The exact mechanism of action of Quetiapine D4 Fumarate is not fully understood. It is known to exert its effects at the molecular level through various interactions. For instance, it has antagonist activity at histamine receptors, which likely contribute to its sedative effects . It also has notable interactions with dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, Quetiapine D4 Fumarate demonstrates dose-dependent clinical efficacy . The half-life of the parent compound is approximately 7 hours , indicating its stability over time
Dosage Effects in Animal Models
In animal models, the effects of Quetiapine D4 Fumarate vary with different dosages . The minimal effective dose (MED) of hindlimb retraction time (HRT) and forelimb retraction time (FRT) of Quetiapine D4 Fumarate was 20 mg·kg-1 and 100 mg·kg-1, respectively .
Metabolic Pathways
Quetiapine D4 Fumarate is involved in various metabolic pathways. It is predominantly metabolized by cytochrome P450 (CYP) 3A4 to an inactive sulfoxide metabolite and also participates in the metabolism of its active metabolite, N-desalkyl quetiapine .
Transport and Distribution
Quetiapine D4 Fumarate is rapidly absorbed after oral administration, with the time to peak plasma concentration ranging from 1 to 2 hours . It is approximately 83% bound to serum proteins , suggesting its distribution within cells and tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quetiapine involves the reaction of 11-chlorodibenzo[b,f][1,4]thiazepine with 2-(2-chloroethoxy)ethanol in the presence of a base . The reaction is typically carried out in polar organic solvents or aprotic organic solvents . The key intermediate in this process is 11-chlorodibenzo[b,f][1,4]thiazepine .
Industrial Production Methods: Industrial production of quetiapine fumarate involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Quetiapin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Quetiapin-N-Oxid, Quetiapin-verwandte Verbindung B und Quetiapin-verwandte Verbindung G .
Vergleich Mit ähnlichen Verbindungen
Quetiapin wird häufig mit anderen atypischen Antipsychotika wie Clozapin, Olanzapin, Risperidon, Ziprasidon, Paliperidon und Aripiprazol verglichen .
Einzigartigkeit:
Nebenwirkungen: Quetiapin erzeugt weniger Parkinson-ähnliche Effekte als Paliperidon, Aripiprazol, Ziprasidon, Risperidon und Olanzapin.
Ähnliche Verbindungen:
- Clozapin
- Olanzapin
- Risperidon
- Ziprasidon
- Paliperidon
- Aripiprazol
Eigenschaften
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-SQGQDMBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








